2-Ethoxybenzamide

Description

Ethenzamide is an organic molecular entity.

ETHENZAMIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

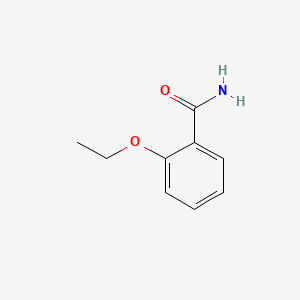

structure

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNKFTQSBPKMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020581 | |

| Record name | 2-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

938-73-8 | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenzamide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929ZCK4BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

270 to 273 °F (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethoxybenzamide

This document provides a comprehensive technical overview of this compound (also known as Ethenzamide), covering its chemical structure, physicochemical properties, synthesis, pharmacological actions, pharmacokinetics, toxicology, and analytical methodologies.

Core Chemical Information

Chemical Structure and Identifiers

This compound is an aromatic amide, structurally characterized by a benzene (B151609) ring substituted with an ethoxy group and a carboxamide group at positions 2 and 1, respectively.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Ethenzamide, o-Ethoxybenzamide, Ethosalicyl[1] |

| CAS Number | 938-73-8[1] |

| Molecular Formula | C₉H₁₁NO₂[1] |

| SMILES | CCOC1=CC=CC=C1C(=O)N |

| InChI Key | SBNKFTQSBPKMBZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound presents as a white or almost-white crystalline powder. It is generally odorless and tasteless.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 129 - 134 °C | [2] |

| Water Solubility | < 0.1 g/100 mL at 16 °C | [3] |

| LogP | 1.1842 | [4] |

| pKa (Predicted) | 15.62 ± 0.50 | [3][5] |

| Appearance | White to almost white granular crystalline powder | [3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the O-alkylation of salicylamide (B354443). A detailed experimental protocol for a standard laboratory synthesis is provided below.

Experimental Protocol: Synthesis from Salicylamide

This protocol describes the synthesis of this compound via the reaction of salicylamide with ethyl sulfate (B86663) in an alkaline solution.

Materials:

-

Salicylamide

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethyl Sulfate ((C₂H₅)₂SO₄)

-

Pure Water

-

Vacuum filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Alkaline Solution: Prepare a 10% (w/w) sodium hydroxide solution in pure water. In a reaction vessel, add the required volume of pure water, followed by 95% of the total calculated mass of sodium hydroxide for the reaction. Stir until dissolved.

-

Addition of Salicylamide: Add salicylamide to the sodium hydroxide solution. The molar ratio of salicylamide to total sodium hydroxide should be approximately 1:0.45. Stir the mixture until the salicylamide is completely dissolved.[6]

-

Alkylation Reaction: While maintaining the temperature of the reaction mixture between 45-50 °C, slowly add ethyl sulfate. The molar ratio of salicylamide to ethyl sulfate should be approximately 1:0.8.[6]

-

Reaction Incubation: Maintain the reaction temperature between 40-80 °C for 1-6 hours with continuous stirring.[6]

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Washing and Neutralization: Wash the collected solid with pure water. Continue washing until the pH of the filtrate is neutral (pH ≈ 7).[6]

-

Drying and Finishing: Transfer the washed product to a centrifuge for dehydration. Subsequently, dry the product in a vacuum oven at 65-75 °C for 4-6 hours. The final dried product can be pulverized to obtain a fine powder.[6]

Caption: Chemical synthesis workflow for this compound.

Pharmacology and Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic and antipyretic properties.[1] Its mechanism of action is multifaceted, involving both canonical and non-canonical pathways.

Inhibition of Cyclooxygenase (COX)

Like other salicylates, this compound is understood to exert its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. However, one study reported no significant inhibitory effects on COX-1 and COX-2, suggesting its analgesic effect may arise from other mechanisms.[7]

Stimulation of Melanogenesis via CREB Signaling

A distinct pharmacological action of this compound is its ability to stimulate melanin (B1238610) synthesis. Studies in B16F1 melanoma cells have shown that it enhances the phosphorylation of cAMP response element-binding protein (CREB). This activation leads to an upregulation of microphthalmia-associated transcription factor (MITF) and melanocortin 1 receptor (MC1R) gene expression.[8][9] MITF, a master regulator of melanocyte development, subsequently increases the expression of key melanogenic enzymes like tyrosinase, leading to increased melanin production. This pathway appears to be independent of intracellular cAMP levels but is associated with the phosphorylation of extracellular signal-regulated kinase (ERK).[10][11]

Caption: Proposed signaling pathway for this compound-induced melanogenesis.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been studied primarily in animal models.

| Parameter | Description | Source |

| Metabolism | Primarily hepatic. It is metabolized in vivo into salicylamide through de-ethylation. | [1] |

| Pharmacokinetic Model | A physiological pharmacokinetic model has been developed for rats and rabbits, using in vitro data to simulate in vivo plasma and tissue concentrations. | [12] |

| Bioavailability | Specific quantitative data is not readily available, but as an orally administered drug, it undergoes absorption through the gastrointestinal tract. | [13] |

| Excretion | The metabolites are expected to be excreted renally, similar to other salicylates. |

Note: Detailed human pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not well-documented in publicly available literature.

Toxicology

The toxicological profile of this compound indicates moderate acute toxicity.

| Parameter | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 2200 mg/kg | [2] |

| LD₅₀ | Mouse | Oral | 1160 mg/kg | [3][14] |

| Carcinogenicity | Not classified | - | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [2] |

| Reactivity | Reacts with strong oxidizing agents. As an amide, it can react with azo/diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases. | [2][9] |

Analytical and Experimental Protocols

Protocol: HPLC Method for Quantification

This protocol provides a starting point for the quantitative analysis of this compound using reverse-phase HPLC.

Instrumentation & Materials:

-

HPLC system with UV-Vis detector (e.g., Agilent 1260 or equivalent)

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v). Degas before use.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

-

Run Time: 10 minutes

Procedure:

-

Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume ratio. Filter and degas the mobile phase.

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.[15]

Protocol: Analysis of CREB Phosphorylation by Western Blot

This protocol describes the analysis of CREB phosphorylation in B16F1 melanoma cells following treatment with this compound.

Materials:

-

B16F1 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total-CREB

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture B16F1 cells to ~80% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-CREB, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.[12][14][16]

Caption: Experimental workflow for Western Blot analysis of pCREB.

References

- 1. Ethenzamide - Wikipedia [en.wikipedia.org]

- 2. ERK Activation by Fucoidan Leads to Inhibition of Melanogenesis in Mel-Ab Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 938-73-8 [m.chemicalbook.com]

- 4. New Synthesized Galloyl‐RGD Inhibits Melanogenesis by Regulating the CREB and ERK Signaling Pathway in B16F10 Melanoma Cells | Semantic Scholar [semanticscholar.org]

- 5. rrc.nbrp.jp [rrc.nbrp.jp]

- 6. CN102675143A - Method for synthesizing ethenzamide - Google Patents [patents.google.com]

- 7. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neobavaisoflavone Inhibits Melanogenesis through the Regulation of Akt/GSK-3β and MEK/ERK Pathways in B16F10 Cells and a Reconstructed Human 3D Skin Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Soyasaponin-I Attenuates Melanogenesis through Activation of ERK and Suppression of PKA/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analgesic - Wikipedia [en.wikipedia.org]

- 14. origene.com [origene.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamide, also known as ethenzamide, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] This technical guide provides a comprehensive overview of its synthesis and characterization for researchers and drug development professionals. Detailed experimental protocols for various synthetic routes, including conventional heating, microwave-assisted, and ultrasound-promoted methods, are presented. Furthermore, this guide compiles extensive characterization data, including physical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), summarized in clear, tabular formats. The established mechanism of action, involving the inhibition of the cyclooxygenase (COX) pathway, and a more recently discovered signaling pathway related to melanin (B1238610) synthesis are visualized through detailed diagrams.

Synthesis of this compound

The primary synthetic route to this compound is the O-alkylation of salicylamide (B354443).[1] This involves the reaction of a phenolate, formed from salicylamide in an alkaline medium, with an ethylating agent.[1] Various methodologies have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.[2]

Experimental Protocols

Protocol 1: Synthesis via O-alkylation of Salicylamide with Ethyl Iodide in Ethanol (Conventional Heating)

This protocol is a classic Williamson ether synthesis.

-

Materials:

-

Salicylamide (0.02 mol, 2.7 g)

-

Sodium hydroxide (B78521) (0.020 mol, 0.8 g)

-

Ethyl iodide (0.026 mol)

-

Methanol (10 cm³)

-

Water (15 cm³)

-

-

Procedure:

-

Dissolve sodium hydroxide in water in a round-bottomed flask.

-

Add salicylamide, methanol, and ethyl iodide to the flask.

-

Reflux the reaction mixture for 3 hours, monitoring for the disappearance of the alkaline condition.

-

After the reaction is complete, evaporate the residue to dryness.

-

Purify the crude product by crystallization from methanol. Expected Yield: Approximately 43%.[3]

-

Protocol 2: Synthesis via O-alkylation of Salicylamide with Ethyl Iodide in DMF (Conventional Heating)

-

Materials:

-

Salicylamide (0.01 mol, 1.37 g)

-

Ethyl iodide (0.012 mol)

-

Potassium carbonate (0.01 mol, 1.38 g)

-

Potassium iodide (catalytic amount)

-

Dimethylformamide (DMF) (15 cm³)

-

-

Procedure:

-

Create a suspension of salicylamide, ethyl iodide, potassium carbonate, and potassium iodide in DMF in a round-bottomed flask.

-

Reflux the mixture at approximately 70°C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 40 cm³ of water to the mixture to precipitate the product.

-

Filter the precipitate using a Buchner funnel and dry the product.[3]

-

Protocol 3: Solvent-Free Synthesis using Phase Transfer Catalysis (PTC) and Conventional Heating

This method offers a more environmentally friendly approach by eliminating the use of organic solvents.[2]

-

Materials:

-

Salicylamide (0.01 mol, 1.37 g)

-

Potassium carbonate (0.03 mol, 4.14 g)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (0.001 mol)

-

Ethyl iodide (0.012 mol)

-

-

Procedure:

-

Grind a mixture of salicylamide, potassium carbonate, and the PTC in a mortar until a fine powder is obtained.

-

Transfer the mixture to a flask and add ethyl iodide.

-

Heat the mixture in an oil bath at 80°C for 15 minutes, monitoring the reaction by TLC.

-

After completion, add 40 cm³ of water to the flask.

-

Filter the resulting precipitate using a Buchner funnel.

-

Crystallize the crude product from methanol. Expected Yield: Approximately 79% with TBAB as the catalyst.[2][3]

-

Protocol 4: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation can significantly reduce reaction times.[2]

-

Procedure: Following the same material preparation as Protocol 3, place the reaction mixture under microwave irradiation.

-

Reaction Time: 90 seconds.

-

Expected Yield: Approximately 92%.[2]

Protocol 5: Ultrasound-Assisted Synthesis in Water

Ultrasound can also be used to promote the reaction.[2]

-

Procedure: Prepare the reaction mixture as in Protocol 3, but place it in a glass pressure reactor with the addition of 1 cm³ of water. The reactor is then placed in an ultrasonic reactor.

-

Reaction Time: 10 minutes.

-

Expected Yield: Approximately 95%.[2]

Protocol 6: Synthesis using Diethyl Sulfate (B86663)

This method, described in a patent, avoids organic solvents and utilizes diethyl sulfate as the ethylating agent.[4]

-

Materials (Molar Ratio):

-

Salicylamide: 1

-

Sodium hydroxide: 0.43-0.48

-

Ethyl sulfate: 0.76-0.82

-

-

Procedure:

-

Prepare a 10% (w/w) sodium hydroxide solution and add 95% of the total required amount to a reaction vessel with pure water.

-

Add salicylamide and stir until completely dissolved.

-

Add ethyl sulfate to the reaction vessel at a temperature of 45-50°C.

-

Conduct the reaction in three temperature-controlled phases:

-

50-55°C for 1-1.5 hours.

-

55-65°C for 2.5-3 hours.

-

65-80°C for 1-1.5 hours, adding the remaining 5% of the sodium hydroxide solution.

-

-

After the reaction, cool the mixture to room temperature and filter the product.

-

Wash the product with pure water until the pH is neutral.

-

Dry the product under vacuum at 65-75°C for 4-6 hours.[4]

-

Characterization of this compound

Physical Properties

| Property | Value | Reference |

| Appearance | White or almost-white granular crystalline powder. | [5][6] |

| Odor | Almost odorless. | [5] |

| Taste | Tasteless. | [5] |

| Molecular Formula | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 165.19 g/mol | [5] |

| Melting Point | 132-134 °C | [7] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform and Dichloromethane. | [6][8] |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly provided in search results | Aromatic Protons | ||

| Data not explicitly provided in search results | -OCH₂- Protons | ||

| Data not explicitly provided in search results | -CH₃ Protons | ||

| Data not explicitly provided in search results | -CONH₂ Protons | ||

| Note: While search results confirm the availability of ¹H NMR spectra, specific peak assignments were not detailed.[9] |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| Data not explicitly provided in search results | Aromatic Carbons |

| Data not explicitly provided in search results | Carbonyl Carbon |

| Data not explicitly provided in search results | -OCH₂- Carbon |

| Data not explicitly provided in search results | -CH₃ Carbon |

| Note: Search results indicate the existence of ¹³C NMR data, but specific chemical shifts were not available.[5][10] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Broad absorption around 3300 | O-H stretching (if any residual starting material) |

| Around 3000 | C-H (sp²) stretching of the benzene (B151609) ring |

| Around 1650 | C=O stretching of the amide |

| Note: These are expected characteristic peaks. Specific data can be obtained from FTIR analysis.[11] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 165 | Molecular ion [M]⁺ |

| 121 | Fragment ion |

| 149 | Fragment ion |

| Note: The top peaks observed in GC-MS analysis are listed.[12] |

Mechanism of Action & Signaling Pathways

Inhibition of Cyclooxygenase (COX) Pathway

The primary mechanism of action for this compound as an NSAID is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.

Stimulation of Melanin Synthesis via CREB Signaling Pathway

Recent studies have shown that this compound can stimulate melanin synthesis in melanoma cells.[15] This effect is mediated through the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[15]

Caption: Stimulation of melanin synthesis by this compound via the CREB signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for this compound synthesis and characterization.

References

- 1. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. CN102675143A - Method for synthesizing ethenzamide - Google Patents [patents.google.com]

- 5. This compound | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 938-73-8 [chemicalbook.com]

- 7. 2-乙氧基苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 938-73-8 [m.chemicalbook.com]

- 9. This compound(938-73-8) 1H NMR spectrum [chemicalbook.com]

- 10. bmse000668 Benzamide at BMRB [bmrb.io]

- 11. Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities [mdpi.com]

- 12. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gpnotebook.com [gpnotebook.com]

- 15. This compound stimulates melanin synthesis in B16F1 melanoma cells via the CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxybenzamide (Ethenzamide)

CAS Number: 938-73-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamide, commonly known as Ethenzamide, is an analgesic and antipyretic agent. Historically classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action was presumed to be the inhibition of cyclooxygenase (COX) enzymes. However, recent pharmacological studies have challenged this classification, indicating a lack of significant inhibitory activity against COX-1 and COX-2. Current research suggests its analgesic effects may be mediated through alternative pathways, including the blockade of 5-HT2B receptors at the spinal cord level. Additionally, this compound has been identified as a potent stimulator of melanogenesis through the activation of the ERK/CREB signaling pathway, making it a compound of interest in pigmentation research. This guide provides a comprehensive overview of its physicochemical properties, synthesis, pharmacology, and detailed experimental protocols for its study.

Physicochemical Properties

This compound is a white or nearly-white crystalline powder that is almost odorless and tasteless.[1] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 938-73-8 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethenzamide, o-Ethoxybenzamide, Ethosalicyl | [2] |

| Appearance | White to almost-white crystalline powder | [1] |

| Melting Point | 132-134 °C | |

| Solubility | Water: < 0.1 g/100 mL at 16 °C | |

| DMSO: 65 mg/mL | ||

| Other Solvents: Soluble in N,N-dimethylformamide; slightly soluble in chloroform, dichloromethane, acetone, and various alcohols. |

Pharmacology and Mechanism of Action

Analgesic and Antipyretic Effects: A Re-evaluation

For decades, this compound was categorized as an NSAID, with its therapeutic effects attributed to the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) pathway.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[3]

However, a 2020 study published in Biological & Pharmaceutical Bulletin presented compelling evidence that challenges this long-held belief. The research demonstrated that this compound exerted no inhibitory effects on either COX-1 or COX-2 in their in vitro assays.[4][5] This finding suggests that its analgesic properties are not dependent on the COX pathway, distinguishing it from traditional NSAIDs like ibuprofen (B1674241) or aspirin.

The same study proposed that the analgesic effect is exerted, at least in part, at the spinal cord level through multiple mechanisms, including the blockade of the 5-hydroxytryptamine (5-HT)2B receptor.[4][5]

Logical Flow of Traditional vs. Modern Understanding

Caption: Re-evaluation of this compound's analgesic mechanism.

Stimulation of Melanogenesis

In contrast to its analgesic properties, the mechanism for its effect on pigmentation is well-characterized. This compound significantly enhances melanin (B1238610) synthesis in B16F1 melanoma cells.[6][7] This action is mediated by the upregulation of key melanogenic proteins, including tyrosinase and tyrosinase-related protein 1 (TRP-1).

The signaling cascade involves the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[6][7] Activated p-CREB promotes the transcription of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanogenesis, which in turn increases the expression of tyrosinase and other melanogenic genes.[6] Notably, this pathway is activated without affecting intracellular cAMP levels.[6]

Signaling Pathway of this compound in Melanogenesis

Caption: this compound stimulates melanin synthesis via ERK/CREB.

Synthesis and Pharmacokinetics

Chemical Synthesis

A common laboratory and industrial synthesis method involves the O-alkylation of salicylamide (B354443). This is typically achieved by reacting salicylamide with an ethylating agent, such as ethyl sulfate (B86663) or bromoethane, in the presence of a base like sodium hydroxide.[8]

Table 2. Synthesis Reaction Parameters

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | Salicylamide, Ethyl Sulfate, Sodium Hydroxide | [8] |

| Molar Ratio | Salicylamide : NaOH : Ethyl Sulfate = 1 : 0.43-0.48 : 0.76-0.82 | [8] |

| Reaction Medium | Aqueous Sodium Hydroxide Solution | [8] |

| Temperature | 40-80 °C | [8] |

| Reaction Time | 1-6 hours | [8] |

| Work-up | Cooling, vacuum filtration, washing with water to pH 7 | [8] |

| Drying | 65-75 °C under vacuum for 4-6 hours |[8] |

More recent "green" chemistry approaches have utilized mechanochemical synthesis (ball milling) and ultrasound-assisted methods to improve efficiency and reduce solvent use.[3]

Pharmacokinetics

This compound is absorbed orally and metabolized primarily in the liver.[3] It is known to be biotransformed into salicylamide in vivo.[2] The metabolites are subsequently excreted via the kidneys.[3] While a physiological pharmacokinetic model for rats and rabbits has been developed, specific human pharmacokinetic parameters are not widely reported in the literature.[4]

Table 3. Summary of Pharmacokinetic Profile

| Parameter | Description | References |

|---|---|---|

| Absorption | Absorbed through the gastrointestinal tract after oral administration. | [3] |

| Distribution | Distributed throughout the body. | [3] |

| Metabolism | Primarily hepatic. Metabolized to salicylamide. | [2][3] |

| Excretion | Renal (excretion of metabolites). | [3] |

| Cmax, Tmax, Half-life | Specific quantitative values are not consistently reported in available literature. | |

Safety and Toxicology

This compound is generally considered safe for over-the-counter use at recommended doses. The acute toxicity is low.

Table 4. Acute Toxicity Data

| Species | Route | LD50 | Reference |

|---|---|---|---|

| Rat | Oral | 2200 mg/kg |

| Mouse | Oral | 1160 mg/kg | |

Experimental Protocols

Protocol for Melanin Content Assay in B16F1 Cells

This protocol details the steps to quantify changes in melanin production in a cell-based model after treatment with this compound.

Workflow for Melanin Content Assay

References

- 1. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethenzamide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ethenzamide? [synapse.patsnap.com]

- 4. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. escholarship.org [escholarship.org]

- 8. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Ethenzamide: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenzamide (2-ethoxybenzamide) is an analgesic and anti-inflammatory agent used for the management of mild to moderate pain and fever.[1][2] While traditionally classified as a non-steroidal anti-inflammatory drug (NSAID), recent evidence suggests its mechanism of action may be distinct from that of classical NSAIDs, which primarily act through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth review of the pharmacological profile of ethenzamide, summarizing current knowledge on its mechanism of action, pharmacokinetics, and pharmacodynamics. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Recent studies have challenged the long-held belief that ethenzamide's primary mechanism of action is the inhibition of COX enzymes. A key study by Nikaido et al. (2020) found that ethenzamide exhibited no inhibitory effects on COX-1 and COX-2.[3][4] Instead, this research points towards a novel mechanism involving the antagonism of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[3][4]

5-HT2B Receptor Antagonism

The study by Nikaido et al. (2020) demonstrated that ethenzamide binds to the 5-HT2B receptor in a concentration-dependent manner and functions as an antagonist.[3][4] This antagonistic activity is believed to contribute to its analgesic effects, particularly at the level of the spinal cord.[3] The 5-HT2B receptor is implicated in nociceptive processing, and its blockade may modulate pain signaling pathways.[3]

Central Analgesic Effects

The analgesic action of ethenzamide appears to be mediated, at least in part, through the central nervous system. Intrathecal administration of ethenzamide in rats was shown to reduce nociceptive responses in the formalin test, suggesting a direct effect on the spinal cord.[3] Furthermore, ethenzamide administration was found to decrease the expression of c-Fos, a marker of neuronal activation, in the spinal dorsal horn, further supporting a central mechanism of action.[3]

Cyclooxygenase (COX) Inhibition: A Re-evaluation

While some sources still classify ethenzamide as a COX inhibitor, the evidence from the Nikaido et al. (2020) study, which found no inhibition of COX-1 and COX-2, suggests this may not be its primary mechanism.[3][5] It is possible that earlier assumptions were based on its structural similarity to other salicylates. Further research is warranted to definitively clarify the role, if any, of COX inhibition in the pharmacological profile of ethenzamide.

Pharmacodynamics

The pharmacodynamic effects of ethenzamide are primarily analgesic and anti-inflammatory. It is used for the relief of mild to moderate pain, such as headaches, musculoskeletal pain, and fever.[1][2]

In Vitro Pharmacology

Quantitative data on the binding affinity and functional inhibition of ethenzamide at its proposed target, the 5-HT2B receptor, are limited in publicly available literature. The key study by Nikaido et al. (2020) mentions concentration-dependent binding but does not provide specific IC50 or Ki values in its abstract.[3][4]

Table 1: Summary of In Vitro Pharmacological Data for Ethenzamide

| Target | Assay Type | Species | Result | Citation |

| Cyclooxygenase-1 (COX-1) | Inhibition Assay | Not Specified | No inhibitory effect | [3][4] |

| Cyclooxygenase-2 (COX-2) | Inhibition Assay | Not Specified | No inhibitory effect | [3][4] |

| 5-HT2B Receptor | Binding Assay | Not Specified | Binds in a concentration-dependent manner | [3][4] |

| 5-HT2B Receptor | Cellular Functional Assay | Not Specified | Antagonist activity confirmed | [3][4] |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Ethenzamide is orally administered and undergoes first-pass metabolism, primarily in the liver.[3] It is metabolized to salicylamide (B354443).[2] The extent of this first-pass metabolism is significant, with studies in rats showing that a large percentage of an oral dose is metabolized before reaching systemic circulation.[3] The metabolites are then excreted by the kidneys.[5]

Detailed pharmacokinetic parameters for ethenzamide in humans and animal models are not extensively reported in publicly available literature.

Table 2: Summary of Pharmacokinetic Properties of Ethenzamide

| Parameter | Species | Value | Citation |

| Absorption | |||

| Route of Administration | Human | Oral | [6] |

| Distribution | |||

| Protein Binding | Not Specified | Data not available | |

| Metabolism | |||

| Primary Site | Rat | Liver | [3] |

| Major Metabolite | Human | Salicylamide | [2] |

| First-Pass Metabolism | Rat | Extensive (approx. 82%) | [3] |

| Excretion | |||

| Primary Route | Human | Renal | [5] |

Experimental Protocols

Detailed experimental protocols for the specific studies on ethenzamide are not fully available. However, based on the published literature, the following methodologies are relevant.

Rat Formalin Test

This is a widely used model of tonic pain and inflammation.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: an early phase (acute nociception) and a late phase (inflammatory pain).

-

Drug Administration: Ethenzamide or vehicle is administered orally or intrathecally prior to the formalin injection.

-

Endpoint: Reduction in the duration of licking/biting behavior in the drug-treated group compared to the vehicle group.

c-Fos Expression in Spinal Dorsal Horn

This is a method to assess neuronal activation in response to a nociceptive stimulus.

-

Animal Model and Stimulus: As in the formalin test.

-

Procedure: Following the behavioral assessment in the formalin test, animals are euthanized and the lumbar spinal cord is collected.

-

Immunohistochemistry: Spinal cord sections are stained with an antibody against the c-Fos protein.

-

Analysis: The number of c-Fos-positive neurons in the dorsal horn is quantified using microscopy. A reduction in c-Fos expression in the drug-treated group indicates an analgesic effect at the spinal level.

5-HT2B Receptor Cellular Functional Assay

The specific details of the assay used to confirm ethenzamide's antagonist activity at the 5-HT2B receptor are not provided in the available literature. However, a general approach would involve:

-

Cell Line: A cell line stably expressing the human 5-HT2B receptor.

-

Agonist: A known 5-HT2B receptor agonist (e.g., serotonin (B10506) or a selective agonist).

-

Procedure: Cells are pre-incubated with varying concentrations of ethenzamide followed by stimulation with the agonist.

-

Endpoint: The functional response to the agonist (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) accumulation) is measured. A decrease in the agonist-induced response in the presence of ethenzamide indicates antagonist activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethenzamide - Wikipedia [en.wikipedia.org]

- 3. Comparison of the first-pass metabolism of ethenzamide and salicylamide in rats [pubmed.ncbi.nlm.nih.gov]

- 4. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ethenzamide? [synapse.patsnap.com]

- 6. Analgesic - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 2-Ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-ethoxybenzamide (ethenzamide), a non-steroidal anti-inflammatory drug. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, bioavailability, and overall therapeutic efficacy. This document compiles quantitative solubility data in various solvents, details the experimental methodologies for solubility determination, and presents logical workflows and influencing factors through diagrams.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in a range of pure organic solvents at various temperatures. The data, primarily obtained through the gravimetric method, is summarized below.

Solubility in Pure Organic Solvents

The mole fraction solubility of this compound in twelve pure solvents from 288.15 K to 328.15 K is presented in Table 1. The solubility of this compound was observed to increase with rising temperature in all tested solvents[1][2]. Among the solvents evaluated, this compound exhibits its highest solubility in N,N-dimethylformamide (DMF) and the lowest in n-butyl acetate[1][2]. The polarity of the solvent plays a significant role in the solubility of this compound[1][2].

Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Different Temperatures (K) [1][2]

| Temperature (K) | 2-propanol | 1-butanol | 2-butanol | 1-pentanol | Ethyl Formate | Methyl Acetate | Propyl Acetate | n-Butyl Acetate | N,N-Dimethylformamide | 1,4-Dioxane | Acetone | 2-Butanone |

| 288.15 | 0.0495 | 0.0398 | 0.0441 | 0.0341 | 0.0861 | 0.0988 | 0.0652 | 0.0521 | 0.2851 | 0.1589 | 0.1763 | 0.1492 |

| 293.15 | 0.0583 | 0.0469 | 0.0521 | 0.0403 | 0.1002 | 0.1145 | 0.0761 | 0.0611 | 0.3182 | 0.1798 | 0.1998 | 0.1698 |

| 298.15 | 0.0685 | 0.0552 | 0.0614 | 0.0475 | 0.1161 | 0.1321 | 0.0885 | 0.0714 | 0.3551 | 0.2031 | 0.2259 | 0.1928 |

| 303.15 | 0.0802 | 0.0648 | 0.0722 | 0.0559 | 0.1341 | 0.1519 | 0.1026 | 0.0831 | 0.3961 | 0.2291 | 0.2551 | 0.2184 |

| 308.15 | 0.0936 | 0.0759 | 0.0846 | 0.0657 | 0.1544 | 0.1742 | 0.1186 | 0.0965 | 0.4415 | 0.2581 | 0.2876 | 0.2469 |

| 313.15 | 0.1089 | 0.0886 | 0.0989 | 0.0771 | 0.1773 | 0.1992 | 0.1367 | 0.1118 | 0.4916 | 0.2905 | 0.3238 | 0.2786 |

| 318.15 | 0.1264 | 0.1032 | 0.1153 | 0.0902 | 0.2031 | 0.2273 | 0.1573 | 0.1292 | 0.5467 | 0.3267 | 0.3642 | 0.3138 |

| 323.15 | 0.1464 | 0.1199 | 0.1341 | 0.1053 | 0.2321 | 0.2588 | 0.1806 | 0.1489 | 0.6071 | 0.3671 | 0.4091 | 0.3529 |

| 328.15 | 0.1691 | 0.1390 | 0.1556 | 0.1227 | 0.2647 | 0.2941 | 0.2069 | 0.1713 | 0.6732 | 0.4121 | 0.4591 | 0.3964 |

Additional studies have reported the solubility of this compound in 18 neat solvents, including methanol, ethanol, and isopropanol, as well as in binary mixtures of acetonitrile (B52724) with these alcohols.[3] In these mixtures, a significant enhancement of solubility due to a co-solvation effect was observed.[3]

Aqueous Solubility

This compound is generally considered to have low solubility in water. Qualitative data indicates it is "insoluble in water" or "slightly soluble in water".[4][5][6] One source specifies the water solubility as less than 1 mg/mL at 61°F (16°C) and another as <0.1 g/100 mL at 16 °C.[7][8][9] When mixed with organic solvents like DMSO and DMF, water acts as an antisolvent, reducing the solubility of this compound.[3]

Solubility in Other Solvents

Qualitative data suggests that this compound is slightly soluble in chloroform (B151607) and dichloromethane.[8][9]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the solubility of solid compounds like this compound in various solvents is the gravimetric method.

Gravimetric Method

The gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Detailed Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, such as a jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This is typically determined by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand to allow the undissolved solid to settle.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature and avoid precipitation. A filter is often attached to the syringe to remove any fine, undissolved particles.

-

Mass Determination: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a specific temperature) until a constant weight of the dried solute is achieved.

-

Calculation: The mole fraction solubility (x) is calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound.

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Factors Affecting this compound Solubility

The solubility of this compound is influenced by several interconnected factors. The diagram below outlines these relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 938-73-8 [chemicalbook.com]

- 9. This compound CAS#: 938-73-8 [m.chemicalbook.com]

The Genesis of a Non-Opioid Analgesic: An In-depth Technical Guide to the Discovery and History of Ethenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenzamide (2-ethoxybenzamide), a non-opioid analgesic and anti-inflammatory drug, emerged in the mid-20th century as an alternative to salicylates. This guide provides a comprehensive technical overview of its discovery, historical development, and the evolution of our understanding of its mechanism of action. Initially believed to function through the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), recent evidence has revealed a more complex pharmacological profile, including antagonism of the 5-hydroxytryptamine (5-HT) receptor subtype 2B (5HT2B). This whitepaper details the pivotal experimental protocols that defined its synthesis and early toxicological profile, presents available quantitative data in a structured format, and visualizes the key scientific workflows and signaling pathways as our understanding has progressed.

Discovery and Early Synthesis

The journey of Ethenzamide began in the post-war era of pharmaceutical innovation. The earliest documented synthesis of Ethenzamide appears in a 1951 British patent (GB656746) granted to the Danish pharmaceutical company H. Lundbeck . While the specific researchers behind this initial synthesis are not explicitly named in the patent, this document marks the formal entry of Ethenzamide into the scientific record.

Subsequent publications further elucidated its synthesis. A notable method was described by Shapiro et al. in the Journal of the American Chemical Society in 1959.

Experimental Protocol: Initial Synthesis (based on historical records)

Objective: To synthesize this compound from salicylamide.

Materials:

-

Salicylamide

-

An ethylating agent (e.g., diethyl sulfate (B86663) or ethyl bromide)

-

A suitable base (e.g., sodium hydroxide)

-

A suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Salicylamide is dissolved in a suitable solvent.

-

A base is added to the solution to deprotonate the phenolic hydroxyl group of salicylamide, forming a phenoxide ion.

-

The ethylating agent is then added to the reaction mixture.

-

The reaction is heated under reflux for a specified period to facilitate the nucleophilic substitution reaction, where the phenoxide ion attacks the ethyl group of the ethylating agent, forming the ether linkage.

-

After the reaction is complete, the mixture is cooled, and the product is isolated through precipitation by adding water.

-

The crude Ethenzamide is then purified by recrystallization from a suitable solvent, such as ethanol.

Early Pharmacological and Toxicological Evaluation

Following its synthesis, Ethenzamide underwent preclinical studies to determine its pharmacological and toxicological profile. These early investigations established its analgesic and anti-inflammatory properties.

Toxicology

A key early toxicological study was conducted by Starmer et al. and published in Toxicology and Applied Pharmacology in 1971 . This research provided crucial acute toxicity data.

Objective: To determine the median lethal dose (LD50) of Ethenzamide following oral administration in mice.

Materials:

-

Ethenzamide

-

Vehicle for administration (e.g., suspension in gum acacia)

-

Male and female albino mice

-

Oral gavage needles

Procedure:

-

A range of Ethenzamide doses were prepared in the vehicle.

-

Animals were fasted overnight prior to dosing.

-

A single dose of Ethenzamide was administered to different groups of mice via oral gavage.

-

A control group received the vehicle only.

-

Animals were observed for signs of toxicity and mortality over a period of 14 days.

-

The number of deaths at each dose level was recorded.

-

The LD50 value was calculated using a standard statistical method (e.g., probit analysis).

Quantitative Data

The following tables summarize the available quantitative data from early and subsequent studies.

Table 1: Acute Toxicity of Ethenzamide

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 1160 mg/kg | Starmer et al., 1971 |

| Rat | Oral | >500 mg/kg to <2,000 mg/kg | (Undisclosed Safety Data Sheet)[1] |

Table 2: Physicochemical Properties of Ethenzamide

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 132-134 °C |

| Appearance | White crystalline powder |

Evolution of the Mechanism of Action

The understanding of Ethenzamide's mechanism of action has evolved significantly since its discovery.

The Cyclooxygenase (COX) Inhibition Hypothesis

For many years, Ethenzamide was classified as a non-steroidal anti-inflammatory drug (NSAID), with its analgesic and anti-inflammatory effects attributed to the inhibition of cyclooxygenase (COX) enzymes.[2] This pathway, shared by drugs like aspirin (B1665792) and ibuprofen, involves the blockage of prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation.[2] Some literature suggested a selective action on COX-2.[2]

A Paradigm Shift: 5HT2B Receptor Antagonism

More recent and comprehensive pharmacological profiling has challenged the long-held belief of COX inhibition as the primary mechanism of action for Ethenzamide. A 2020 study published in the Biological and Pharmaceutical Bulletin demonstrated that Ethenzamide has no inhibitory effects on COX-1 and COX-2 at therapeutic concentrations.[3][4] Instead, this research revealed that Ethenzamide acts as an antagonist at the 5-hydroxytryptamine (serotonin) receptor 2B (5HT2B) .[3][4] This finding suggests that the analgesic effects of Ethenzamide are mediated, at least in part, through the serotonergic system.

Clinical Development and Usage

Ethenzamide gained popularity, particularly in East Asia, as an over-the-counter analgesic for mild to moderate pain, such as headaches, muscle aches, and toothaches.[5][6] It is often formulated in combination with other active ingredients like caffeine (B1668208) and acetaminophen (B1664979) to enhance its analgesic efficacy.[6]

Conclusion

The history of Ethenzamide illustrates a fascinating journey of drug discovery and the continuous refinement of our understanding of pharmacological mechanisms. From its initial synthesis in the 1950s, attributed to the work at H. Lundbeck, to its long-standing use as a common analgesic, the narrative of Ethenzamide has recently been reshaped by the discovery of its action on the 5HT2B receptor. This shift from a presumed COX inhibitor to a serotonin receptor antagonist underscores the importance of re-evaluating the mechanisms of established drugs with modern pharmacological tools. For researchers and drug development professionals, the story of Ethenzamide serves as a compelling case study in the dynamic nature of pharmaceutical science. Further research into the clinical implications of its 5HT2B antagonism may open new avenues for its therapeutic application.

References

- 1. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Synthesis and preliminary pharmacological study of thiophene analogues of the antipyretic and analgesic agent ethenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ethenzamide? [synapse.patsnap.com]

- 6. 【Update】World’s first 'teething drug' clinical trial starts in September - Aiming for full commercialization by 2030 | JSTORIES [jstories.media]

In Vivo Metabolic Pathways of 2-Ethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 2-ethoxybenzamide (ethenzamide), a widely used analgesic and anti-inflammatory agent. The document details the principal biotransformation routes, presents quantitative metabolic data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound primarily proceeds through a two-phase process. Phase I metabolism involves the initial biotransformation of the parent drug, while Phase II metabolism consists of the conjugation of the resulting metabolites to enhance their water solubility and facilitate their excretion.

Phase I Metabolism: O-deethylation

The principal Phase I metabolic reaction for this compound is O-deethylation , catalyzed by microsomal enzymes in the liver. This reaction cleaves the ethyl group from the ether linkage, yielding the active metabolite, salicylamide (B354443) .

Phase II Metabolism: Conjugation

The primary metabolite, salicylamide, undergoes further biotransformation through two main pathways before excretion. It can be hydroxylated to form gentisamide, and both salicylamide and gentisamide are subsequently conjugated with glucuronic acid and sulfate. The major conjugated metabolites found in urine are salicylamide glucuronide, salicylamide sulfate, and gentisamide glucuronide[1].

The following diagram illustrates the primary metabolic pathways of this compound.

Caption: Metabolic pathway of this compound.

Quantitative Metabolic Data

The following tables summarize the key quantitative data related to the metabolism of this compound and its primary metabolite, salicylamide.

Table 1: Kinetic Parameters for this compound Oxidation in Rats [2]

| Parameter | In Vitro (Liver Microsomes) | In Vivo |

| Vmax | 3.46 µmol/min/kg body weight | 3.77 µmol/min/kg body weight |

| Km | 0.378 mM | 0.192 mM |

Table 2: Urinary Excretion of Salicylamide Metabolites in Humans (Following a 1g Oral Dose of Salicylamide) [1]

| Metabolite | Percentage of Dose Recovered in Urine |

| Total Recovery | 98.6% (Range: 97.1-100.1%) |

| Major Metabolites | Salicylamide Glucuronide, Salicylamide Sulfate, Gentisamide Glucuronide |

Note: Data for salicylamide is presented as a proxy for the fate of the primary metabolite of this compound.

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound metabolism in vivo.

In Vivo Animal Study Protocol

A representative experimental workflow for an in vivo study in rats is depicted below.

Caption: Experimental workflow for in vivo metabolism study.

3.1.1. Animal Model

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the start of the experiment.

3.1.2. Drug Administration

-

Formulation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose for oral administration.

-

Dosing: The drug is administered via oral gavage at a predetermined dose.

3.1.3. Sample Collection

-

Blood: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel or retro-orbital bleeding. Plasma is separated by centrifugation.

-

Urine: Urine is collected over specified intervals (e.g., 0-24 hours) using metabolic cages.

Analytical Method for Quantification of this compound and Metabolites

3.2.1. Sample Preparation (from Plasma, Serum, or Saliva) [1]

-

To a 100 µL aliquot of the biological fluid, add 200 µL of ethanol (B145695) containing an appropriate internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

The supernatant is collected and can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for increased sensitivity.

3.2.2. High-Performance Liquid Chromatography (HPLC) Method [1]

-

System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase for Salicylamide and its Conjugates: A reverse-phase ion-pair chromatography method is employed. The mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) with an ion-pairing reagent (e.g., tetrabutylammonium) and an organic modifier (e.g., acetonitrile).

-

Mobile Phase for Gentisamide and its Conjugates: A similar reverse-phase method is used but without the ion-pairing reagent.

-

Detection: UV detection at a wavelength appropriate for the analytes (e.g., around 300 nm).

3.2.3. Calibration [1]

-

For the parent drug and unconjugated metabolites, calibration curves are prepared using authentic standards.

-

For conjugated metabolites, where standards may not be commercially available, calibration curves can be generated by partial enzymatic hydrolysis of the conjugates in a sample and measuring the decrease in the conjugate peak area relative to the increase in the free metabolite peak area.

References

Theoretical Exploration of 2-Ethoxybenzamide's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Computational Methodologies

The theoretical investigation of a molecule like 2-Ethoxybenzamide typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and reliable method. These calculations provide a deep understanding of the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface.

Typical Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.

-

Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules.

-

Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a good description of the electron distribution.

The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to the equilibrium geometry of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Typical Protocol:

-

The same DFT functional and basis set used for geometry optimization are employed for frequency calculations.

-

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation of the computational method.

-

Potential Energy Distribution (PED) analysis is often carried out to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending, torsion).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and electronic properties of a molecule.

Typical Protocol:

-

The energies of the HOMO and LUMO are calculated at the optimized geometry.

-

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is determined. A smaller gap generally indicates higher chemical reactivity.

-

Visualization of the HOMO and LUMO electron density plots reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Representative Quantitative Data

As a dedicated theoretical study on this compound is not available, the following tables present quantitative data for a structurally similar molecule, 4-ethoxy-2,3-difluoro benzamide (B126) , as reported in the literature[1][2]. This data serves as an illustrative example of the type of results obtained from DFT calculations.

Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

The following table showcases selected calculated bond lengths and bond angles for 4-ethoxy-2,3-difluoro benzamide, providing an approximation of the expected values for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 119.8 |

| C1-C6 | 1.393 | C1-C2-C3 | 120.1 |

| C2-C3 | 1.390 | C2-C3-C4 | 119.9 |

| C3-C4 | 1.388 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.389 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.391 | C5-C6-C1 | 120.1 |

| C1-C7 | 1.498 | C2-C1-C7 | 120.5 |

| C7=O13 | 1.230 | C6-C1-C7 | 119.7 |

| C7-N14 | 1.365 | O13-C7-N14 | 122.3 |

| N14-H15 | 1.009 | C1-C7-N14 | 117.5 |

| N14-H16 | 1.015 | C1-C7-O13 | 120.2 |

| C4-O10 | 1.360 | C3-C4-O10 | 119.5 |

| O10-C17 | 1.435 | C5-C4-O10 | 120.3 |

| C17-C18 | 1.510 | C4-O10-C17 | 118.2 |

Data is for 4-ethoxy-2,3-difluoro benzamide and is intended to be representative.

Vibrational Frequencies

The following table presents a selection of calculated and experimental vibrational frequencies for 4-ethoxy-2,3-difluoro benzamide, highlighting the correlation between theoretical predictions and experimental observations.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H str | 3450 | 3455 | - |

| C-H str (arom) | 3080-3050 | 3075-3045 | 3085-3055 |

| C=O str | 1675 | 1670 | 1672 |

| C-N str | 1390 | 1395 | 1392 |

| C-O-C str (asym) | 1250 | 1255 | 1252 |

| C-O-C str (sym) | 1040 | 1045 | 1042 |

Data is for 4-ethoxy-2,3-difluoro benzamide and is intended to be representative.

Frontier Molecular Orbitals

The HOMO and LUMO energies, along with the energy gap, are key indicators of a molecule's electronic behavior. The following are representative values for a benzamide derivative.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| ΔE (HOMO-LUMO Gap) | 5.3 |

These are representative values for a benzamide derivative and may vary for this compound.

Visualizations of Theoretical Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the logical flow of a computational study and the fundamental concept of frontier molecular orbitals.

Caption: Workflow of a typical computational chemistry study.

References

spectroscopic analysis of 2-Ethoxybenzamide (NMR, IR, Mass Spec)